molecular formula C11H13N3O3 B1277129 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid CAS No. 957514-12-4

4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid

Cat. No. B1277129
M. Wt: 235.24 g/mol
InChI Key: PUKLVRTZTBLAMZ-UHFFFAOYSA-N
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Description

The compound of interest, 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid, is a derivative of pyrazole and isoxazole rings. Pyrazole derivatives are known for their biological importance and have been the subject of various studies due to their potential pharmacological activities. Isoxazole derivatives are also significant in medicinal chemistry, often serving as scaffolds for drug development. The compound combines these two heterocyclic moieties, which may suggest a potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrazole and isoxazole derivatives has been explored in several studies. For instance, the synthesis of pyrazole-3-carboxamide from pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine has been reported, yielding good results . Similarly, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles from a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide has been described . These methods could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions to incorporate the specific substituents of the target molecule.

Molecular Structure Analysis

The molecular structure of pyrazole and isoxazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using NMR, FT-IR, and single-crystal X-ray diffraction, and theoretical studies were conducted using density functional theory (DFT) . These methods could be applied to determine the molecular structure of 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid and to predict its electronic properties.

Chemical Reactions Analysis

The reactivity of pyrazole and isoxazole derivatives can be quite varied. For instance, the reaction of silylated imidazole and pyrazole derivatives with chlorinated furans and pyrans has been studied, leading to the formation of furanyl and pyranyl derivatives with antileukemic activities . Additionally, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported, showcasing the versatility of these compounds in forming various derivatives . These studies provide insights into the types of chemical reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and isoxazole derivatives are influenced by their molecular structure. For example, the crystal and molecular structures of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates have been investigated, revealing information about their solid-state properties . Additionally, the solid-state NMR and crystallographic studies of simple pyrazole-4-carboxylic acids have provided insights into their dynamic properties in the solid state . These studies could be used as a reference to predict and analyze the physical and chemical properties of 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid.

Scientific Research Applications

Chemical Transformations and Synthesis

Research has explored the lithiation of various methyl substituted isoxazoles, including 3,5-dimethylisoxazole, indicating its utility in chemical transformations. This process involves lateral lithiation to yield respective acetic acids after carboxylation, highlighting its role in synthesizing derivatives for further chemical applications (Micetich, 1970).

Structural and Dynamic Properties

Studies on the structure of pyrazole-4-carboxylic acids, including dimethyl variants, have been conducted using crystallography and solid-state NMR. This research is vital for understanding the polymorphism and solid-state proton transfer (SSPT) characteristics of these compounds (Infantes et al., 2013).

Derivative Synthesis

The synthesis of functional derivatives of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids has been explored. These derivatives serve as precursors for introducing various residues into the oxazole ring, demonstrating the compound's versatility in creating new molecules (Prokopenko et al., 2010).

Acid-Base Behavior in Crystals

Research on the different acid-base behaviors of pyrazole and isoxazole rings has been conducted. This includes studying the crystal structures of salts and cocrystals involving isoxazole derivatives, providing insights into their hydrogen-bonding characteristics and stability (Girisha et al., 2016).

Coordination Complexes Synthesis

The compound has been used in synthesizing coordination complexes with metals like Cu and Co. These complexes feature hydrogen-bonded networks and are studied for their structural properties (Radi et al., 2015).

Biological Applications

While details on biological applications are limited due to the exclusion criteria, the compound's derivatives have shown potential in various fields like antimicrobial activities and corrosion inhibition studies, as evidenced by the synthesis and evaluation of related pyrazole and isoxazole derivatives (Kletskov et al., 2018).

Future Directions

Polyazoles have been proposed as promising ligands in metal complexes more than 40 years ago . They have been extensively employed in coordination chemistry and in the discovery of new catalyst precursors . Therefore, the study of such compounds continues to be a promising area of research.

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6-4-7(2)14(12-6)5-9-8(3)17-13-10(9)11(15)16/h4H,5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLVRTZTBLAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424450
Record name 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid

CAS RN

957514-12-4
Record name 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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